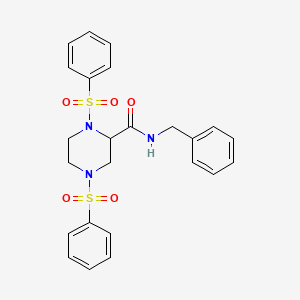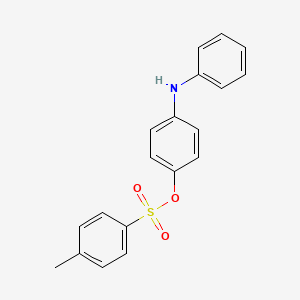
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide, also known as PHPS1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. PHPS1 has been shown to inhibit the activity of a protein called GSK-3β, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream substrates, including β-catenin and tau protein. The inhibition of GSK-3β activity by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide induces apoptosis by activating the mitochondrial apoptotic pathway. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide inhibits the hyperphosphorylation of tau protein, which is a hallmark of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. In addition, it has been shown to have high selectivity for GSK-3β, which reduces the risk of off-target effects. However, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in in vivo experiments. In addition, its inhibition of GSK-3β activity can have downstream effects on other cellular processes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide. One direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of GSK-3β, which can improve its therapeutic potential. Finally, the development of more water-soluble forms of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide can improve its use in in vivo experiments.
Métodos De Síntesis
The synthesis of 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide involves several steps. First, 2-methyl-5-nitrobenzenesulfonamide is reacted with sodium hydride to form the corresponding sodium salt. This salt is then reacted with 1,2-cyclohexanedione to form the intermediate product. The intermediate product is then reduced with sodium borohydride to yield 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in cancer research. GSK-3β is overexpressed in many types of cancer, and its inhibition by 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-methyl-5-(4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)benzenesulfonamide has been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the hyperphosphorylation of tau protein.
Propiedades
IUPAC Name |
2-methyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h6-8H,2-5H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHYBGSXRBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)

![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)
![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)
![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)

![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)